molecular formula C9H9NO6S B1517965 Methyl 3-methanesulfonyl-5-nitrobenzoate CAS No. 1044271-95-5

Methyl 3-methanesulfonyl-5-nitrobenzoate

Cat. No. B1517965
M. Wt: 259.24 g/mol
InChI Key: GMIGFHIVYKZHBH-UHFFFAOYSA-N
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Description

“Methyl 3-methanesulfonyl-5-nitrobenzoate” is a chemical compound with the CAS Number: 1044271-95-5 . It has a molecular weight of 259.24 . The IUPAC name for this compound is methyl 3- (methylsulfonyl)-5-nitrobenzoate .


Molecular Structure Analysis

The molecular structure of “Methyl 3-methanesulfonyl-5-nitrobenzoate” contains a total of 26 bonds. There are 17 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), 1 nitro group (aromatic), and 1 sulfone .


Physical And Chemical Properties Analysis

“Methyl 3-methanesulfonyl-5-nitrobenzoate” is a powder at room temperature . The storage temperature is normal .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Sulfhydryl Group Determination : A study by Ellman (1959) introduced a water-soluble aromatic disulfide for determining sulfhydryl groups in biological materials, suggesting a precursor role of similar compounds in biochemistry (Ellman, 1959).
  • Nitration of Aromatic Compounds : Zolfigol et al. (2012) discussed the design of an ionic liquid for the efficient nitration of aromatic compounds, indicating a methodological approach related to the functionalization of aromatic compounds (Zolfigol et al., 2012).
  • Microporous Anionic Metal-Organic Frameworks : Research by Guo et al. (2017) on the synthesis of a microporous anionic metal-organic framework shows the potential of sulfone and nitrobenzoate derivatives in creating materials with applications in sensors and dye adsorption (Guo et al., 2017).

Oxidation Reactions and Organic Synthesis

  • Oxidation of Methyl (Methylthio)methyl Sulfoxide : Ogura et al. (1980) explored the oxidation of methyl (methylthio)methyl sulfoxide to produce bis(methylsulfinyl)methane, showcasing the versatility of sulfoxide compounds in synthesis (Ogura et al., 1980).
  • Cerium(IV) Methanesulfonate Oxidation : The study on the oxidation of o-nitrotoluene by cerium(IV) methanesulfonate by Lozar and Savall (1995) demonstrates the application of methanesulfonate derivatives in organic synthesis, particularly in oxidizing o-nitrotoluene to various products (Lozar & Savall, 1995).

Antibacterial Activity and Complex Synthesis

  • Antibacterial Activity of Sulfonamide Derivatives : Özdemir et al. (2009) synthesized new sulfonamide derivatives and their metal complexes, testing their antibacterial activities against a range of bacteria. This indicates the potential biomedical applications of sulfonamide compounds (Özdemir et al., 2009).

Advanced Material Applications

  • Nonlinear Optics Materials : Ulman et al. (1990) conducted semiempirical calculations and synthesis of new sulfonyl-containing materials for nonlinear optics, demonstrating the application of sulfonyl derivatives in creating materials with specific optical properties (Ulman et al., 1990).

Safety And Hazards

“Methyl 3-methanesulfonyl-5-nitrobenzoate” has been assigned the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

methyl 3-methylsulfonyl-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6S/c1-16-9(11)6-3-7(10(12)13)5-8(4-6)17(2,14)15/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIGFHIVYKZHBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)S(=O)(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methanesulfonyl-5-nitrobenzoate

CAS RN

1044271-95-5
Record name methyl 3-methanesulfonyl-5-nitrobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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